N-Propan-2-ylbut-3-yn-1-amine;hydrochloride
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Overview
Description
N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of but-3-yn-1-amine, where the amine group is substituted with a propan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride typically involves the reaction of but-3-yn-1-amine with isopropyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-ylbut-3-yn-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Scientific Research Applications
N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: The parent compound without the propan-2-yl substitution.
Propargylamine: A simpler alkyne amine with similar reactivity.
Isopropylamine: A related amine with a different alkyl substitution pattern.
Uniqueness
N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-propan-2-ylbut-3-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-5-6-8-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXIERUTMCZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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